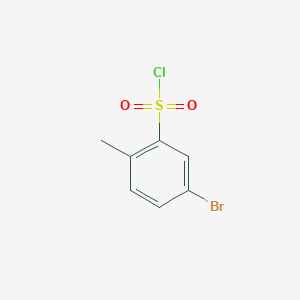

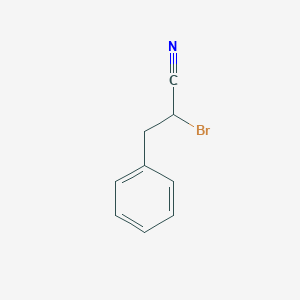

![molecular formula C11H12N2OS B1276229 N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺 CAS No. 848369-77-7](/img/structure/B1276229.png)

N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane carboxamide derivatives has been explored in various studies, with a focus on their potential biological activities. In one study, a compound with antiproliferative activity was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile . Another study reported the synthesis of cyanopyridine derivatives, specifically N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide, by condensation of chalcone derivatives with malononitrile in the presence of ammonium acetate . Additionally, conformationally restricted analogs of milnacipran were synthesized as potent NMDA receptor antagonists, utilizing the steric repulsion between adjacent substituents on a cyclopropane ring .

Molecular Structure Analysis

The molecular structure of cyclopropane carboxamide derivatives is characterized by the presence of a three-membered cyclopropane ring, which can significantly influence the conformation and reactivity of the molecule. The crystal structure of one such compound was determined, revealing insights into its potential interactions with biological targets . The design of conformationally restricted analogs of milnacipran takes advantage of the fixed eclipsed conformation of substituents on the cyclopropane ring to enhance the potency as NMDA receptor antagonists .

Chemical Reactions Analysis

The reactivity of cyclopropane carboxamide derivatives is highlighted by their ability to undergo various chemical reactions. For instance, the synthesis of functionalized cyclopropanes was achieved through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, with the treatment of butyllithium producing a new dianion that could react with a variety of electrophiles to give cyclopropanes with high stereoselectivity . This demonstrates the versatility of cyclopropane carboxamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxamide derivatives are closely related to their molecular structure and the nature of their substituents. While specific physical properties such as melting points or solubility are not detailed in the provided data, the spectral data (IR, NMR, Mass) were used to characterize the synthesized compounds, confirming their structures and aiding in the evaluation of their antimicrobial activities . The presence of the cyclopropane ring is likely to impart unique chemical properties due to its strain and reactivity.

科学研究应用

构象分析和结构见解

(2S,3S)-1-氨基-2,3-二苯基环丙烷羧酸的 N-乙酰-N'-甲基酰胺衍生物对 (2S,3S)-1-氨基-2,3-二苯基环丙烷羧酸(一种苯丙氨酸类似物,具有环丙烷和两个苯基取代基)的构象偏好使用从头算 HF 和 DFT 方法进行了理论研究。这项研究提供了对类似环丙烷衍生物的分子结构和潜在反应性的见解 (Casanovas、Jiménez、Cativiela、Pérez 和 Alemán,2003)。

N-(芳基氨基羰基硫代)-环己烷甲酰胺衍生物的合成和表征合成并表征了一系列 N-(芳基氨基羰基硫代)环己烷甲酰胺衍生物,重点是 N-(萘-1-基氨基羰基硫代)环己烷甲酰胺的晶体结构。这项研究有助于了解此类化合物的分子框架和在各个科学领域的潜在应用 (Özer, Arslan, VanDerveer 和 Külcü,2009)。

辅助启用 Pd 催化的环丙烷亚甲基 C(sp3)-H 键直接芳基化本研究展示了辅助启用和 Pd(OAc)2 催化的环丙烷 C(sp3)-H 键直接芳基化,导致组装二和三取代环丙烷甲酰胺。该研究提供了对环丙烷甲酰胺合成过程和结构方面的宝贵见解,这对于它们在科学研究中的应用至关重要 (Parella、Gopalakrishnan 和 Babu,2013)。

功能化氨基酸衍生物的合成作为设计抗癌剂的新药效团合成了功能化氨基酸衍生物并评估了它们对人癌细胞系的体外细胞毒性。这项研究对于了解环丙烷甲酰胺衍生物在癌症治疗中的潜在治疗应用非常重要 (Kumar 等,2009)。

生物活性及药用应用

噻吩-2-甲酰胺杂环合成合成了噻吩-2-甲酰胺衍生物并评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗生素特性。这项研究强调了环丙烷甲酰胺衍生物在开发新型抗生素和抗菌药物方面的潜力 (Ahmed,2007)。

N-(4-(6-氨基-5-氰基-4-芳基-吡啶-2-基)苯基)环丙烷甲酰胺的合成和生物筛选已合成氰基吡啶衍生物,它们以其生物和治疗活性而闻名,并筛选了其抗菌活性。这项研究有助于了解环丙烷甲酰胺衍生物的生物学特性和潜在药用应用 (Akbari,2018)。

属性

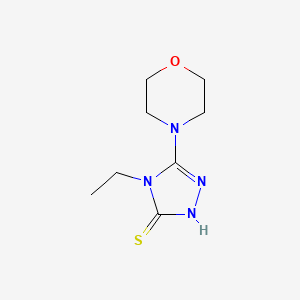

IUPAC Name |

N-(3-carbamothioylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQYNSJQHTZBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209364 |

Source

|

| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide | |

CAS RN |

848369-77-7 |

Source

|

| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848369-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)